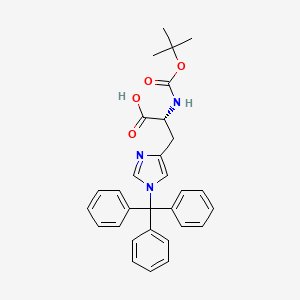

Boc-D-His(Trt)-OH

描述

“Boc-D-His(Trt)-OH” is a protected histidine derivative . It is an amino acid that is not to be used for therapeutic purposes .

Molecular Structure Analysis

The molecular formula of “Boc-D-His(Trt)-OH” is C30H31N3O4 . Its molecular weight is 497.59 g/mol . The IUPAC name is (2R)-2-[(tert-Butoxycarbonyl)amino]-3-(1-trityl-1H-imidazol-4-yl)propanoic acid .Physical And Chemical Properties Analysis

“Boc-D-His(Trt)-OH” is a solid substance . It should be stored at 2-8 °C .科学研究应用

Controlled Polymerization

“Boc-D-His(Trt)-OH” is used in the synthesis of poly(L-histidine) (PHIS), a polymer with potential applications in drug delivery systems. The controlled polymerization process allows for the creation of polymers with specific molecular weights and structures, which can be crucial for their function in medical applications .

Stimuli-Responsive Polymers

The synthesized PHIS can form stimuli-responsive polymers that change their structure in response to environmental changes such as pH and temperature. This property is particularly useful for creating smart drug delivery systems that release their payload only under certain conditions .

Structure-Aggregation Relationship

Understanding the structure-aggregation relationship of PHIS is essential for its application in nanotechnology and materials science. The ability to fine-tune the protonation of PHIS as a function of pH and temperature allows for the control of aggregate formation, which is a prerequisite for drug and gene delivery applications .

High-Temperature Deprotection

The Trt group in “Boc-D-His(Trt)-OH” can be deprotected at high temperatures using a thermally stable ionic liquid. This method enhances the efficiency of peptide synthesis, especially for peptides that are sensitive to harsh conditions .

Synthesis of Hydrophobic Peptides

The use of Boc-D-His(Trt)-OH is advantageous in the synthesis of hydrophobic peptides. These peptides have applications in the study of membrane proteins and the development of peptide-based therapeutics .

Peptides Containing Ester and Thioester Moieties

The tert-butyloxycarbonyl (Boc) group is beneficial for the synthesis of peptides containing ester and thioester moieties. These peptides are important in the study of protein interactions and the development of enzyme inhibitors .

安全和危害

作用机制

Target of Action

Boc-D-His(Trt)-OH is primarily used in the field of peptide synthesis . Its main targets are the amino acids that make up the peptide chains. The compound serves as a protecting group for the amino acid histidine during the synthesis process .

Mode of Action

The compound Boc-D-His(Trt)-OH acts as a protecting group for the amino acid histidine during peptide synthesis . The tert-butyloxycarbonyl (Boc) group protects the N α-amino group, while the trityl (Trt) group protects the imidazole ring of histidine . These protecting groups prevent unwanted reactions from occurring during the synthesis process .

Biochemical Pathways

The primary biochemical pathway involved with Boc-D-His(Trt)-OH is peptide synthesis . During this process, the compound undergoes a series of reactions, including deprotection and cleavage, which are crucial steps in peptide synthesis . The treatment of a peptidyl-resin with a cleavage cocktail results in a series of competing reactions .

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of Boc-D-His(Trt)-OH primarily involve its reactivity and stability during the synthesis process

Result of Action

The use of Boc-D-His(Trt)-OH in peptide synthesis results in the successful formation of peptide chains with the desired sequence . The protecting groups are removed after the synthesis process, leaving behind the desired peptide .

Action Environment

The action of Boc-D-His(Trt)-OH is influenced by several environmental factors. For instance, the temperature and pH can affect the rate and efficiency of the deprotection process . Additionally, the choice of solvent can also impact the effectiveness of the compound as a protecting group .

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O4/c1-29(2,3)37-28(36)32-26(27(34)35)19-25-20-33(21-31-25)30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXZPXVCRAAKCM-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

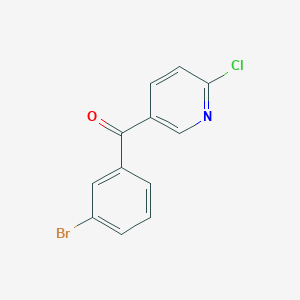

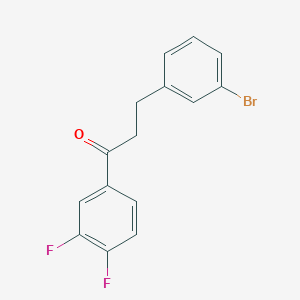

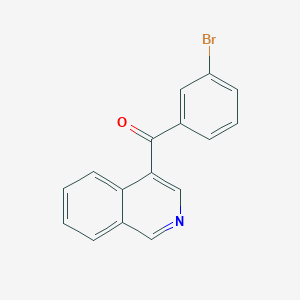

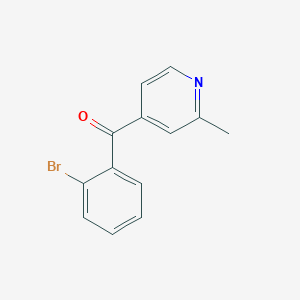

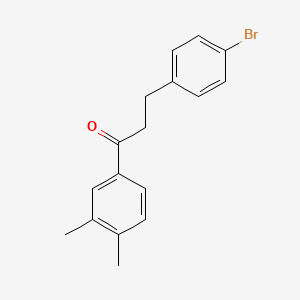

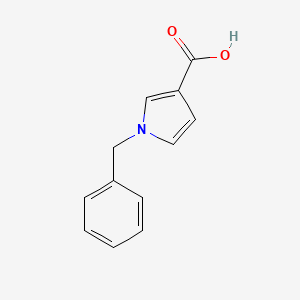

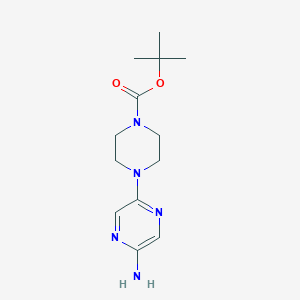

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

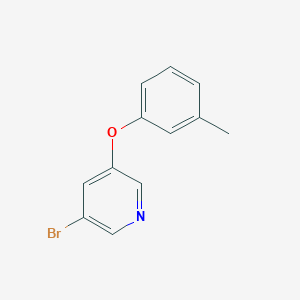

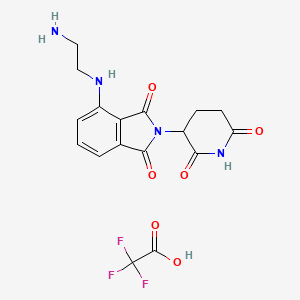

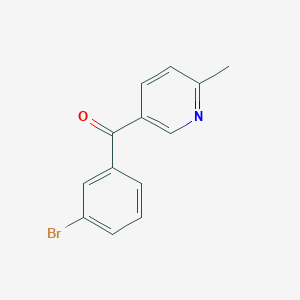

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were used to characterize the synthesized Boc-D-His(Trt)-OH?

A1: The synthesized Boc-D-His(Trt)-OH was characterized using several spectroscopic techniques, including Mass Spectrometry (MS), proton Nuclear Magnetic Resonance (¹H-NMR), carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Ultraviolet-Visible Spectroscopy (UV), and Infrared Spectroscopy (IR). [] You can find the paper detailing this synthesis and characterization here: [] https://www.semanticscholar.org/paper/4eafc48cacc2c0e2a565bc0927546c13fe5fa3a3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1373705.png)

Amine Hydrochloride](/img/structure/B1373714.png)

![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)

![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)